Lecithin is a phospholipid with a polar choline found in phosphoester linkage to diacylglycerol.
A complex mixture of PHOSPHOLIPIDS; GLYCOLIPIDS; and TRIGLYCERIDES; with substantial amounts of PHOSPHATIDYLCHOLINES; PHOSPHATIDYLETHANOLAMINES; and PHOSPHATIDYLINOSITOLS, which are sometimes loosely termed as 1,2-diacyl-3-phosphocholines. Lecithin is a component of the CELL MEMBRANE and commercially extracted from SOYBEANS and EGG YOLK. The emulsifying and surfactant properties are useful in FOOD ADDITIVES and for forming organogels (GELS).
1,2-Diacyl-sn-glycero-3-phosphocholine
CAS No.: 97281-47-5
Cat. No.: VC11993421
Molecular Formula: C42H80NO8P
Molecular Weight: 758.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97281-47-5 |
|---|---|
| Molecular Formula | C42H80NO8P |
| Molecular Weight | 758.1 g/mol |
| IUPAC Name | (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3 |
| Standard InChI Key | JLPULHDHAOZNQI-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
| Colorform | Color is nearly white when freshly made, but rapidly becomes yellow to brown in air Light-brown to brown, viscous semiliquid Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 |
| Melting Point | 236-237 °C |
Introduction
Structural Characteristics and Stereochemical Nuances
Core Molecular Architecture
1,2-Diacyl-sn-glycero-3-phosphocholine belongs to the phosphatidylcholine (PC) family, with the general formula C<sub>42</sub>H<sub>80</sub>NO<sub>8</sub>P and a molecular weight of 758.06 g/mol . The stereospecific numbering (sn) system defines its asymmetry:
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sn-1 and sn-2 positions: Esterified with saturated or unsaturated fatty acids (e.g., palmitoyl, myristoyl, linoleoyl).
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sn-3 position: Phosphocholine group, conferring amphiphilicity .
Table 1: Representative Acyl Variants and Properties
| Acyl Composition | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 1-Palmitoyl-2-linoleoyl | C<sub>42</sub>H<sub>80</sub>NO<sub>8</sub>P | 758.06 | 12.01 |
| 1,2-Dimyristoyl (DMPC) | C<sub>36</sub>H<sub>72</sub>NO<sub>8</sub>P | 677.90 | 14.20 |
| 1,2-Dicaproyl | C<sub>26</sub>H<sub>52</sub>NO<sub>8</sub>P | 454.50 | 6.80 |
Conformational Dynamics
The helical conformation around the 1,2-diacyl moiety is modulated by sn-3 substituents. Nuclear magnetic resonance (NMR) studies reveal three staggered conformers in solution:
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gt(+): Dominant in polar solvents due to solvation effects.
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gg(−) and tg: Prevalent in apolar environments like CDCl<sub>3</sub> .
Phosphocholine headgroups stabilize the gt(+) conformer, enhancing membrane integration .
Synthesis, Isolation, and Purification
Chemical Synthesis
Synthetic routes involve:
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Esterification: Glycerol reacts with acyl chlorides (e.g., myristoyl chloride) to form 1,2-diacyl-sn-glycerol.
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Phosphorylation: Introduction of phosphocholine via CDP-choline transferase .
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), a model membrane lipid, is synthesized using tetradecanoic acid .
Natural Isolation
PCs are extracted from biological sources (e.g., egg yolk, soybeans) via solvent extraction (chloroform:methanol). Purification employs:
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Column chromatography: Silica gel with chloroform/methanol gradients.
Physicochemical Properties and Membrane Behavior
Hydrophobic and Thermodynamic Parameters
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LogP: 12.01 (1-palmitoyl-2-linoleoyl variant), indicating high lipid solubility .
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Phase transition temperature: Varies with acyl chains (e.g., DMPC: 23°C) .
Miscibility and Bilayer Formation
1,2-Diacyl-sn-glycero-3-phosphocholine mixes with sphingomyelins in unsaturated bilayers, forming liquid-ordered phases critical for lipid raft formation . Molecular dynamics simulations show that unsaturated acyl chains (e.g., linoleoyl) enhance lateral diffusion by 30% compared to saturated chains .
Biological Functions and Pathophysiological Roles
Membrane Architecture and Signaling
As a primary component of lipid bilayers, this phospholipid:
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Stabilizes membrane fluidity via van der Waals interactions.
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Serves as a reservoir for second messengers (e.g., diacylglycerol) .
Lipoprotein Metabolism
In high-density lipoprotein (HDL), 1,2-diacyl-sn-glycero-3-phosphocholine constitutes 70% of phosphatidylcholines. Lipidomic alterations in familial apoA-I deficiency reduce HDL cholesterol efflux capacity by 40%, linking PC composition to cardiovascular health .
Metabolic Dysregulation
Obese individuals exhibit elevated ether-linked PCs but reduced 1,2-diacyl-sn-glycero-3-phosphocholine levels, correlating with insulin resistance (r = −0.62, p < 0.01) .
Biomedical and Industrial Applications
Drug Delivery Systems
DMPC-based liposomes encapsulate hydrophobic drugs (e.g., paclitaxel), improving bioavailability by 15-fold . Surface PEGylation extends circulation half-life to 48 hours .
Membrane Protein Studies
DMPC bilayers facilitate the crystallization of G protein-coupled receptors (GPCRs), enabling structural resolution <3 Å .
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